molecular formula C12H26 B14560842 6-Ethyl-2,4-dimethyloctane CAS No. 62184-06-9

6-Ethyl-2,4-dimethyloctane

Cat. No.: B14560842
CAS No.: 62184-06-9
M. Wt: 170.33 g/mol
InChI Key: VGDSKYYXZZCASQ-UHFFFAOYSA-N
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Description

6-Ethyl-2,4-dimethyloctane is a branched alkane with the molecular formula C12H26. It is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to an octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,4-dimethyloctane typically involves the alkylation of octane. One common method is the Friedel-Crafts alkylation, where octane reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light to form haloalkanes.

    Oxidation Reactions: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Major Products:

    Halogenation: The major products are haloalkanes such as 6-ethyl-2,4-dimethyl-1-chlorooctane.

    Oxidation: Depending on the extent of oxidation, products can range from 6-ethyl-2,4-dimethyloctanol to 6-ethyl-2,4-dimethyloctanoic acid.

Scientific Research Applications

6-Ethyl-2,4-dimethyloctane has various applications in scientific research:

    Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.

    Biology: It serves as a model compound in the study of hydrocarbon metabolism by microorganisms.

    Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.

    Industry: It is used in the formulation of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

As an alkane, 6-Ethyl-2,4-dimethyloctane is relatively inert. Its primary interactions involve van der Waals forces. In biological systems, it can be metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce oxygen into the hydrocarbon chain, leading to the formation of alcohols, aldehydes, and acids.

Comparison with Similar Compounds

  • 6-Ethyl-2,2-dimethyloctane
  • 5-Ethyl-2,2-dimethyloctane
  • 4-Ethyl-2,2-dimethyloctane

Comparison: 6-Ethyl-2,4-dimethyloctane is unique due to the specific positioning of its ethyl and methyl groups. This structural arrangement affects its physical properties, such as boiling point and density, as well as its chemical reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to steric and electronic effects.

Properties

CAS No.

62184-06-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

6-ethyl-2,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-12(7-2)9-11(5)8-10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

VGDSKYYXZZCASQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)CC(C)C

Origin of Product

United States

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